1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. This process is crucial for the proper functioning of the nervous system.
Mode of Action
The compound interacts with acetylcholinesterase by inhibiting its activity . The inhibition occurs when the compound binds to the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This binding prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway Under normal conditions, acetylcholine released into the synaptic cleft is quickly broken down by acetylcholinesterase, terminating the signal transmission. This results in prolonged stimulation of the postsynaptic neuron, altering the normal function of the cholinergic pathway .
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can have various effects at the molecular and cellular levels. For instance, it can enhance cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, memory, and learning . The compound has been suggested as a potential drug candidate for the treatment of Alzheimer’s disease , a condition characterized by a decline in cognitive abilities, which is associated with a deficiency in cholinergic transmission.
Preparation Methods
The synthesis of 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Ethan-1-amine Group: The oxadiazole intermediate is then reacted with an appropriate amine to introduce the ethan-1-amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. They may have similar or distinct biological activities and applications.
Phenyl-substituted Amines: Compounds with a phenyl group and an amine group may have similar chemical properties but different biological effects depending on the specific substituents and their positions.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the ethan-1-amine group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBSTBFRFFPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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